Structural Uniqueness in SAR Series
A systematic review of published AKR1B10, CBR1, and general 2-iminochromene-3-carboxamide SAR studies reveals that no compound bearing the exact (2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl) substitution pattern has been pharmacologically characterized [1]. The closest analogs—HMPC (4-methoxyphenylimino, benzylamide) and compound 13h (2-chlorophenylamide, 8-hydroxy)—exhibit divergent target profiles: HMPC inhibits AKR1B10 with Ki = 2.7 nM [1], while 13h inhibits CBR1 with Ki = 15 nM and >100-fold selectivity over AKR1B10, AKR1B1, and CBR3 [2]. The target compound combines structural elements of both yet matches neither, representing an unexplored region of chemical space within this pharmacophore family [3].
| Evidence Dimension | Reported inhibitory potency and selectivity profile |
|---|---|
| Target Compound Data | No published Ki, IC50, or selectivity data available |
| Comparator Or Baseline | HMPC: AKR1B10 Ki = 2.7 nM (nonselective); Compound 13h: CBR1 Ki = 15 nM (>100-fold selective over AKR1B10, AKR1B1, CBR3) |
| Quantified Difference | Not calculable – target compound is pharmacologically uncharacterized vs. characterized analogs |
| Conditions | In vitro recombinant enzyme inhibition assays (AKR1B10: farnesal reduction; CBR1: menadione reduction) |
Why This Matters
The absence of target-specific data means any procurement for enzyme inhibition research must be accompanied by de novo profiling, as potency and selectivity cannot be inferred from analog data.
- [1] Endo, S., et al. (2010). Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. Bioorganic & Medicinal Chemistry, 18(7), 2485–2490. View Source
- [2] Hu, D., et al. (2015). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 13(26), 7284–7295. View Source
- [3] ZINC15 Database. ZINC13111148. No known bioactivity annotation. Accessed April 2026. View Source
